5-Ethyl-2-Methoxybenzaldehyd

Übersicht

Beschreibung

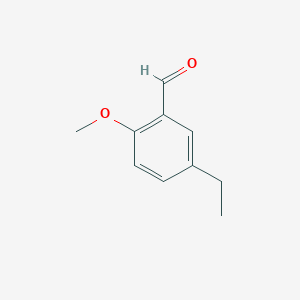

5-Ethyl-2-methoxybenzaldehyde: is an organic compound with the molecular formula C10H12O2 . It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is often used in various chemical syntheses and has applications in different fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Ethyl-2-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It can act as a model compound for investigating the reactivity and toxicity of aromatic aldehydes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a valuable starting material for the development of therapeutic agents.

Industry: In the industrial sector, 5-Ethyl-2-methoxybenzaldehyde is used in the manufacture of fragrances and flavoring agents. Its pleasant aroma makes it suitable for use in perfumes and food additives.

Wirkmechanismus

Target of Action

The primary targets of 5-Ethyl-2-methoxybenzaldehyde are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.

Mode of Action

5-Ethyl-2-methoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems. This disruption is achieved through the compound’s redox-active properties . The compound serves as a potent redox cycler, inhibiting microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

The compound affects the phenylpropanoid pathway, a major biosynthetic process in plants that responds to stress . It disrupts the metabolic flux through this pathway, particularly affecting the p-coumaryl, coniferyl, and sinapyl alcohol branches .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound destabilizes the redox balance within the cell, leading to cell death . This makes 5-Ethyl-2-methoxybenzaldehyde a potent antifungal agent.

Action Environment

The action, efficacy, and stability of 5-Ethyl-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of certain fungal mutants to this compound and/or increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents . This suggests that the compound’s action can be enhanced in certain environments.

Biochemische Analyse

Biochemical Properties

5-Ethyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase . These interactions are crucial for maintaining cellular redox homeostasis. The compound acts as a redox-active agent, capable of disrupting cellular antioxidation systems, which can lead to the inhibition of microbial growth .

Cellular Effects

The effects of 5-Ethyl-2-methoxybenzaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to disrupt redox homeostasis can lead to oxidative stress, which in turn affects various cellular functions. For instance, in fungal cells, 5-Ethyl-2-methoxybenzaldehyde targets cellular antioxidation components, leading to the inhibition of fungal growth .

Molecular Mechanism

At the molecular level, 5-Ethyl-2-methoxybenzaldehyde exerts its effects through several mechanisms. It can form reversible adducts with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s redox activity allows it to participate in electron transfer reactions, which can alter the redox state of cellular components and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-2-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Over time, 5-Ethyl-2-methoxybenzaldehyde may undergo oxidation, leading to the formation of various degradation products. These changes can affect its long-term impact on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Ethyl-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

5-Ethyl-2-methoxybenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can be metabolized to form various intermediates, which may further participate in metabolic reactions. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 5-Ethyl-2-methoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 5-Ethyl-2-methoxybenzaldehyde are crucial for its biological activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of 5-Ethyl-2-methoxybenzaldehyde is determined by various targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing 5-Ethyl-2-methoxybenzaldehyde involves the aldol condensation of 2-methoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methoxybenzaldehyde with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 5-Ethyl-2-methoxybenzaldehyde often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Ethyl-2-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 5-Ethyl-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to 5-Ethyl-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) in acetic acid for bromination.

Major Products Formed:

Oxidation: 5-Ethyl-2-methoxybenzoic acid.

Reduction: 5-Ethyl-2-methoxybenzyl alcohol.

Substitution: 5-Ethyl-2-methoxy-4-nitrobenzaldehyde (nitration), 5-Ethyl-2-methoxy-4-bromobenzaldehyde (bromination).

Vergleich Mit ähnlichen Verbindungen

2-Methoxybenzaldehyde: Lacks the ethyl group at the 5-position, making it less hydrophobic.

5-Ethyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and solubility.

4-Methoxybenzaldehyde: The methoxy group is at the 4-position, affecting its electronic properties and reactivity.

Uniqueness: 5-Ethyl-2-methoxybenzaldehyde is unique due to the presence of both an ethyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVAAACXONVFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439176 | |

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85944-02-1 | |

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)